molecular formula C20H13Cl2NO2 B2946296 N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide CAS No. 195066-98-9

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide

Cat. No. B2946296
CAS RN: 195066-98-9
M. Wt: 370.23
InChI Key: OJJNLEFFTIBJAI-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C20H13Cl2NO2 . It is related to another compound, “N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide”, which has the molecular formula C19H13ClN2O5S .


Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, hexamethylenetetramine has been identified as a versatile reagent in organic synthesis . A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorobenzophenone .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C20H13Cl2NO2 . The related compound “N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide” has a linear formula of C19H13ClN2O5S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C20H13Cl2NO2 . The related compound “N-(2-benzoyl-4-chlorophenyl)formamide” has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a flash point of 258.7±28.7 °C .

Mechanism of Action

The mechanism of action of BZB involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. The inhibition of PARP by BZB leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BZB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. BZB has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZB in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. However, one of the limitations of using BZB is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of BZB. One area of interest is the development of BZB-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-bacterial properties of BZB. Additionally, the development of new synthesis methods for BZB may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of BZB involves the reaction of 2-benzoyl-4-chloroaniline with 4-chlorobenzoyl chloride in the presence of an acid catalyst. The reaction takes place at a temperature of around 60-70°C and yields BZB as the final product.

Scientific Research Applications

BZB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. BZB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-6-14(7-9-15)20(25)23-18-11-10-16(22)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJNLEFFTIBJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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